6-Cyano-4-fluoro-7-methylindole
Overview
Description
6-Cyano-4-fluoro-7-methylindole is a chemical compound with the molecular formula C10H7FN2 . It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known to possess various biological activities and have been used in the treatment of various disorders .
Molecular Structure Analysis
The molecular weight of 6-Cyano-4-fluoro-7-methylindole is 174.17 . The structure includes a cyano group (-CN), a fluoro group (-F), and a methyl group (-CH3) attached to an indole base. The exact arrangement of these groups on the indole ring can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Viral Counting in Aquatic Systems
Indole derivatives, notably those incorporating fluorochrome functionalities, have been utilized in methods for counting viruses in aquatic environments. A study compared various nucleic acid labeling methods, including the use of fluorochromes like 4′,6′-diamidino-2-phenylindole (DAPI) for epifluorescence microscopy (EM) in virus counting. This indicates the potential of indole derivatives in enhancing methodologies for environmental microbiology research (Bettarel et al., 2000).
Hydration Sensing
Indole derivatives have been shown to be effective probes for studying microheterogeneity in water-organic binary mixtures. For example, 7-cyanoindole's fluorescence properties change significantly with hydration levels, suggesting its utility in probing the hydration states in biological and chemical processes (Mukherjee et al., 2018).
Reaction Monitoring
Ion mobility-mass spectrometry (IM-MS) has been applied using indole derivatives for real-time reaction monitoring, demonstrating the value of modified indoles in pharmaceutical process control and elucidation of reaction mechanisms (Harry et al., 2011).
Environmental Photodegradation Studies
The structural analysis and photodegradation pathways of indole derivatives in environmental conditions have been investigated, providing insights into how these compounds interact with light and potential degradation products in natural waters, which is crucial for understanding the environmental fate of pharmaceuticals and other indole-based compounds (Ho et al., 2011).
Future Directions
properties
IUPAC Name |
4-fluoro-7-methyl-1H-indole-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c1-6-7(5-12)4-9(11)8-2-3-13-10(6)8/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDWBMWMFNARDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1C#N)F)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-7-methyl-1H-indole-6-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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